molecular formula C26H30N2S B565751 N'-(2,4-Dimethylphenyl) Vortioxetine CAS No. 1446751-00-3

N'-(2,4-Dimethylphenyl) Vortioxetine

Numéro de catalogue: B565751
Numéro CAS: 1446751-00-3
Poids moléculaire: 402.6
Clé InChI: NVRRNKGZNKULNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-(2,4-Dimethylphenyl) Vortioxetine is a chemical compound of significant interest in preclinical psychiatric and neurological research. Its structure is associated with a multimodal mechanism of action that includes high-affinity binding to and inhibition of the serotonin transporter (SERT), which is a primary target for antidepressant agents . Furthermore, it demonstrates direct activity at various serotonin receptor subtypes, functioning as an antagonist at 5-HT 3 , 5-HT 7 , and 5-HT 1D receptors, a partial agonist at the 5-HT 1B receptor, and an agonist at the 5-HT 1A receptor . This complex pharmacological profile is used in research models to investigate the potential enhancement of neurotransmitter release—including serotonin, dopamine, norepinephrine, acetylcholine, and histamine—in key brain regions such as the prefrontal cortex and hippocampus, beyond what is typically observed with selective serotonin reuptake inhibitors (SSRIs) alone . The primary research applications for this compound are in the study of Major Depressive Disorder (MDD), with a particular focus on investigating associated cognitive dysfunction . Preclinical studies suggest that its multimodal activity may directly improve measures of executive function, processing speed, attention, and memory, effects that appear to be largely independent of its impact on core depressive symptoms . This makes it a valuable tool for neuroscientists exploring the neurobiology of cognition in mood disorders. Researchers utilize this compound in vitro to study receptor binding kinetics and in vivo to model and deconstruct complex behaviors. It is supplied as a high-purity solid for research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRNKGZNKULNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight & Characterization of N'-(2,4-Dimethylphenyl) Vortioxetine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, formation, and analysis of the N'-(2,4-Dimethylphenyl) Vortioxetine impurity . It is designed for analytical scientists and process chemists requiring precise physicochemical data and robust detection protocols.[1][2]

Executive Summary: Physicochemical Core

The N'-(2,4-Dimethylphenyl) Vortioxetine impurity is a critical process-related substance often monitored during the synthesis of Vortioxetine Hydrobromide.[1][2][3] It arises from the arylation of the piperazine secondary amine by a 2,4-dimethylphenyl moiety.[1][2]

Key Data Points
ParameterValue
Molecular Weight (Average) 402.60 g/mol
Monoisotopic Mass 402.2131 Da
Molecular Formula C₂₆H₃₀N₂S
CAS Registry Number 1446751-00-3
Chemical Name 1-(2,4-Dimethylphenyl)-4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine

Structural Elucidation & Identity

Understanding the structural connectivity is essential for interpreting fragmentation patterns in LC-MS/MS.[1][2] Unlike Vortioxetine, which possesses a free secondary amine on the piperazine ring, this impurity is the tertiary amine variant where the free nitrogen is substituted with a second 2,4-dimethylphenyl group.[2]

Structural Visualization

The following diagram illustrates the chemical topology and the specific substitution point distinguishing this impurity from the API (Active Pharmaceutical Ingredient).

ChemicalStructure Core Piperazine Ring (Core Scaffold) SideB 2,4-Dimethylphenyl Group (Impurity Substitution) Core->SideB N4 Linkage (Critical Deviation) SideA 2-((2,4-Dimethylphenyl)thio)phenyl (Vortioxetine Moiety) SideA->Core N1 Linkage Info Formula: C26H30N2S MW: 402.60 g/mol

Figure 1: Structural topology of N'-(2,4-Dimethylphenyl) Vortioxetine, highlighting the N4-arylation.[2][4]

Formation Mechanism & Control Strategy

This impurity typically forms during the Buchwald-Hartwig amination step or via nucleophilic aromatic substitution, depending on the synthetic route employed.[1][2]

Mechanistic Pathway

The formation is driven by the presence of reactive electrophiles corresponding to the 2,4-dimethylphenyl motif.[1][2] If the reaction mixture contains residual 1-halo-2,4-dimethylbenzene (often an impurity in the thiophenol starting material or a byproduct), the highly nucleophilic N4-nitrogen of Vortioxetine can undergo a second arylation.[1][2]

FormationPathway SM1 Vortioxetine (API) (Secondary Amine) Process Side Reaction: N-Arylation / Coupling SM1->Process Reagent Impurity Source: 1-Halo-2,4-dimethylbenzene (Electrophile) Reagent->Process Product N'-(2,4-Dimethylphenyl) Vortioxetine (C26H30N2S) Process->Product Substitution at N4

Figure 2: Hypothetical formation pathway via N-arylation of the Vortioxetine secondary amine.[1][2]

Control Measures
  • Starting Material Purity: Strictly control the levels of halobenzene impurities in the 2,4-dimethylthiophenol raw material.

  • Stoichiometry: Avoid large excesses of arylating reagents if a one-pot synthesis is used.

  • Scavengers: Use amine scavengers if the electrophilic impurity is identified in the late-stage intermediate.[1][2]

Analytical Protocol (Self-Validating)

To accurately quantify this impurity, a Reverse Phase HPLC (RP-HPLC) method compatible with Mass Spectrometry is recommended.[1][2] The high lipophilicity of the impurity (due to the extra aromatic ring) results in a significantly longer retention time compared to Vortioxetine.[1]

Recommended HPLC Conditions
ParameterCondition
Column C18 Stationary Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Acetate)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 20-25 minutes (Impurity elutes late)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm / MS (ESI+)
Mass Spectrometry Identification[1]
  • Ionization Mode: ESI Positive

  • Target Ion: [M+H]⁺

  • Expected m/z: 403.22[1][2]

  • Fragmentation: Look for the loss of the 2,4-dimethylphenyl piperazine fragment or the tropylium-like ion characteristic of the dimethylphenyl group.[1][2]

Validation Criteria (System Suitability)
  • Resolution (Rs): > 2.0 between Vortioxetine and N'-(2,4-Dimethylphenyl) impurity.[1][2]

  • Tailing Factor: < 1.5 (Ensure base deactivation of column, as tertiary amines can tail).

  • S/N Ratio: > 10 for the Limit of Quantitation (LOQ).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Vortioxetine. Retrieved from [Link] (Reference for Parent Molecule Connectivity).[1][2]

Sources

Solubility data for N'-(2,4-Dimethylphenyl) Vortioxetine reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of N'-(2,4-Dimethylphenyl) Vortioxetine Reference Standards

Executive Summary

The accurate characterization of Vortioxetine (specifically the N-[2-(2,4-dimethylphenyl)sulfanyl]phenyl moiety) is critical for analytical method validation and bioassay development.[1][2] This guide addresses the solubility profile of the Vortioxetine Reference Standard (RS), focusing on the Hydrobromide (HBr) salt and the Free Base.[1]

Note on Nomenclature: The designation "N'-(2,4-Dimethylphenyl) Vortioxetine" technically describes the core pharmacophore of the active pharmaceutical ingredient (API).[1][2] In synthesis and impurity profiling, this moiety is derived from the coupling of 2,4-dimethylbenzenethiol with a phenylpiperazine backbone.[1][2] This guide focuses on the solubility of the final Vortioxetine Reference Standard , which contains this specific substitution pattern, and addresses the handling of its primary salt forms.

Part 1: Physicochemical Solubility Profile

Vortioxetine is a BCS Class II compound (Low Solubility, High Permeability).[1][2][3] Its solubility is highly pH-dependent due to the basic secondary amine in the piperazine ring.[2]

Quantitative Solubility Data (Reference Standard)

The following data aggregates experimental values for the Hydrobromide salt (the most common commercial form) and the Free Base.

Solvent SystemVortioxetine HBr Solubility (mg/mL)Vortioxetine Free Base Solubility (mg/mL)Notes
Water (pH 5.5) ~1.3 mg/mL< 0.1 mg/mLSalt form enhances solubility slightly in acidic media.[1][2]
Water (pH 7.4) ~0.05 mg/mLInsolublePrecipitatiation risk is high at physiologic pH.[2]
DMSO ~30 mg/mL > 50 mg/mLRecommended for Stock Solutions.
Dimethyl Formamide (DMF) ~30 mg/mL> 50 mg/mLAlternative organic stock solvent.[2][4]
Ethanol (96%) ~5 mg/mL~15 mg/mLModerate solubility; sonication required.[2]
Methanol SolubleSolubleGood for intermediate dilutions in HPLC.[2]
0.1N HCl > 5 mg/mLSolubleProtonation of the piperazine amine (

) drives solubility.[2]
Critical pKa Parameters
  • pKa 1: ~9.1 (Piperazine secondary amine) – Dominates solubility behavior.[1][2]

  • pKa 2: ~3.0 (Phenyl amine/Electronic delocalization) – Minor contribution.[1][2]

Part 2: Solubilization Protocol (Self-Validating System)

Core Directive: Never attempt to dissolve Vortioxetine RS directly into a neutral aqueous buffer (pH 7) for stock preparation. This will result in micro-precipitation that is invisible to the naked eye but will cause assay drift (e.g., low recovery in HPLC).[1]

Validated Stock Solution Preparation Workflow

Objective: Prepare a stable 10 mM Stock Solution.

  • Weighing: Weigh approximately 3.8 mg of Vortioxetine HBr (MW: 379.36 g/mol ) or 3.0 mg of Free Base (MW: 298.45 g/mol ) into a verified amber glass vial.

  • Primary Solubilization (The "Co-Solvent" Step):

    • Add 1.0 mL of DMSO (Dimethyl Sulfoxide).[1]

    • Why: DMSO disrupts the crystal lattice energy effectively for aryl-piperazines.[1][2]

    • Action: Vortex for 30 seconds. Ensure no particulates remain.[2]

  • Secondary Dilution (Working Standard):

    • Dilute the DMSO stock into your assay buffer.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid cytotoxicity.

    • For HPLC: Dilute with Methanol:Water (50:50) rather than pure water to prevent "crash out."[2]

Visualizing the Solubilization Logic

The following diagram illustrates the decision tree for solvent selection based on the intended application (Analytical vs. Biological).

SolubilityWorkflow Start Vortioxetine RS (Solid Powder) SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO / DMF (High Solubility) SolventChoice->DMSO Recommended Ethanol Ethanol / Methanol (Moderate Solubility) SolventChoice->Ethanol Alternative Aqueous Aqueous Buffer (pH > 6) SolventChoice->Aqueous Avoid StockPrep Prepare Stock (10 - 50 mM) DMSO->StockPrep Ethanol->StockPrep Precipitation CRITICAL FAILURE: Precipitation Aqueous->Precipitation App_HPLC Application: HPLC/LC-MS StockPrep->App_HPLC App_Bio Application: Cell/Receptor Assay StockPrep->App_Bio Dilution_Mobile Dilute in Mobile Phase (e.g., 60% ACN) App_HPLC->Dilution_Mobile Dilution_Media Dilute in Media (Keep DMSO < 0.1%) App_Bio->Dilution_Media

Caption: Decision matrix for solubilizing Vortioxetine RS. Green paths indicate optimal stability; red indicates failure modes.[2]

Part 3: Mechanistic Analysis of Solubility

The pH-Solubility Interplay

The "N'-(2,4-Dimethylphenyl)" moiety is highly lipophilic (hydrophobic).[1][2] The solubility of the molecule is entirely dependent on the protonation of the piperazine nitrogen (N4).

  • pH < pKa (9.1): The amine is protonated (

    
    ).[1][2] The charge-dipole interaction with water allows for solubility (approx.[1][2] 1.3 mg/mL).[2]
    
  • pH > pKa (9.1): The amine deprotonates to the free base. The lipophilic aryl-thio-phenyl wings dominate the physicochemical profile, driving the logP up (approx. 4.[1][2]9) and solubility down to near zero.[2]

Implications for Impurity Standards

If you are analyzing the specific impurity 1-(2,4-dimethylphenyl)piperazine (often used as a starting material reference):

  • Solubility: This fragment lacks the second phenyl ring and the thio-linker, making it more soluble than Vortioxetine, but it remains a lipophilic base.[1]

  • Detection: It lacks the extended conjugation of the full Vortioxetine molecule, so its UV extinction coefficient at 254 nm will be significantly lower. Ensure your HPLC method is sensitive enough (use 220 nm or MS detection).[1][2]

Part 4: Method Development Recommendations

When developing an HPLC method for Vortioxetine and its "2,4-dimethylphenyl" related impurities, use the following conditions to maintain solubility on-column:

  • Column: C18 or Phenyl-Hexyl (The phenyl column interacts well with the pi-pi systems of the aryl wings).[1][2]

  • Mobile Phase A: 0.1% Formic Acid or TFA in Water (Maintains low pH to keep the amine protonated and soluble).[2]

  • Mobile Phase B: Acetonitrile (Preferred over Methanol for better peak shape of the lipophilic impurities).

  • Gradient: Start at 10-20% B to elute polar degradants, ramp to 90% B to elute the highly lipophilic parent and dimers.[2]

Diagram: Biopharmaceutical Logic (BCS Class II)

Mechanism Molecule Vortioxetine Molecule Lipophilic 2,4-Dimethylphenyl (Hydrophobic Wing) Molecule->Lipophilic Amine Piperazine Amine (Ionizable Center) Molecule->Amine Result_Insol Precipitation (Unionized) Lipophilic->Result_Insol Dominates State Acidic Acidic Environment (pH < 6) Amine->Acidic Protonation Neutral Neutral Environment (pH > 7) Amine->Neutral Deprotonation Result_Sol Soluble (Ionized) Acidic->Result_Sol Neutral->Result_Insol

Caption: Mechanistic driver of Vortioxetine solubility. The hydrophobic wing competes with the ionizable amine.

References

  • Therapeutic Goods Administration (TGA). (2014). Australian Public Assessment Report for Vortioxetine hydrobromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9966051: Vortioxetine.[5][6] Retrieved from [Link][1][2]

Sources

A Technical Guide to 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine (Vortioxetine): Synthesis, Characterization, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine, a multimodal antidepressant widely known as Vortioxetine. The document delineates its precise chemical identity, including its IUPAC nomenclature and established synonyms. It offers an in-depth, field-proven protocol for its synthesis via a palladium-catalyzed Buchwald-Hartwig amination, explaining the causal reasoning behind key experimental steps. Furthermore, this guide details the compound's physicochemical properties and established analytical methods for its characterization. The guide culminates with a discussion of its unique mechanism of action as a serotonin modulator and stimulator (SMS), supported by high-affinity binding data. This document is intended for researchers, chemists, and drug development professionals engaged in the study of advanced antidepressant agents.

Chemical Identity and Nomenclature

The compound of interest is a bis-aryl-sulfanyl amine derivative that has garnered significant attention in medicinal chemistry and clinical practice.[1] While sometimes colloquially referenced by its substituents, its formal nomenclature is well-established.

IUPAC Name: 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine[2][3][4][5]

This name precisely describes the molecular architecture: a piperazine ring is attached at the nitrogen-1 position to a phenyl group. This phenyl group is, in turn, substituted at the ortho (position 2) with a sulfanyl (thioether) linkage to a 2,4-dimethylphenyl group.

Synonyms and Identifiers

In scientific literature, clinical studies, and commercial contexts, the compound is recognized by several names and codes. Understanding these is crucial for a comprehensive literature review.

Identifier TypeValueSource(s)
CAS Number 508233-74-7 (for free base)[2][3][4]
Development Code Lu AA21004[2][3][6]
Trade Names Brintellix®, Trintellix®[1][3][5][6]
Other Synonyms 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine[4][7]

Physicochemical and Pharmacokinetic Properties

The compound's properties dictate its behavior in both experimental and biological systems.

PropertyValueSource(s)
Molecular Formula C18H22N2S[2][3][8]
Molecular Weight 298.45 g/mol [3][6][8]
Appearance White to Off-White Solid[9]
pKa 9.1 (± 0.1) and 3.0 (± 0.2)[6]
Biological Half-Life ~66 hours[6][9]
Protein Binding 98-99%[6][9]

Synthesis Pathway and Experimental Protocol

The synthesis of Vortioxetine is a prime example of modern cross-coupling chemistry, most commonly achieved through a palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination). This approach offers high yields and selectivity.[7][10] The general strategy involves coupling a pre-formed thioether intermediate with piperazine.

Synthesis Workflow Diagram

The following diagram illustrates a common and robust synthetic route.

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Coupling Reaction cluster_2 Purification & Salt Formation A 2,4-Dimethylthiophenol C 1-(2-Bromo-phenylsulfanyl)- 2,4-dimethyl-benzene A->C Pd Catalyst (e.g., Pd(dba)2) + Ligand B 2-Bromoiodobenzene B->C D Piperazine E Vortioxetine (Final Product) C->E Pd Catalyst + Ligand (e.g., BINAP) + Strong Base (e.g., NaOtBu) D->E F Crude Vortioxetine E->F Reaction Work-up G Purified Vortioxetine (Free Base) F->G Chromatography H Vortioxetine HBr G->H HBr Addition

Caption: A representative synthetic workflow for Vortioxetine production.

Detailed Laboratory Protocol: Buchwald-Hartwig Amination

This protocol describes the final coupling step. It is adapted from established patent literature and is designed to be self-validating through in-process controls and final characterization.[1][10]

Objective: To synthesize 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine from 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene and piperazine.

Materials:

  • 1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene (1 equivalent)

  • Piperazine (1.5 - 2.5 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01-0.02 equivalents)

  • rac-BINAP (0.02-0.04 equivalents)

  • Anhydrous Toluene (solvent)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirring

Methodology:

  • Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge the entire apparatus with an inert gas (Argon) for 15-20 minutes.

    • Expertise Note: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible, high yields.

  • Reagent Charging: To the flask, add sodium tert-butoxide, piperazine, the palladium catalyst (Pd2(dba)3), and the phosphine ligand (rac-BINAP).

  • Solvent and Reactant Addition: Add anhydrous toluene via cannula or syringe. Begin vigorous stirring to form a suspension. Finally, add the 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene starting material.

    • Expertise Note: The order of addition ensures the catalyst and ligand can form an active complex before the introduction of the aryl bromide substrate. Toluene is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the organic components.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel.

    • Trustworthiness Note: This purification step is essential to remove residual catalyst, unreacted starting materials, and any side products, ensuring the high purity required for subsequent analytical characterization and use. Purity should be confirmed post-chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized Vortioxetine, a suite of standard analytical techniques is employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic peaks for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (298.45 m/z for the free base).

  • HPLC (High-Performance Liquid Chromatography): Establishes the purity of the final compound, which should typically exceed 99% for research applications.

Mechanism of Action and Pharmacological Profile

Vortioxetine is not a simple serotonin reuptake inhibitor. It is classified as a Serotonin Modulator and Stimulator (SMS) due to its multimodal activity at multiple serotonin (5-HT) receptors.[2] This complex pharmacology is believed to contribute to its efficacy in treating not only depressive symptoms but also associated cognitive deficits.

Primary Pharmacological Actions:

  • Serotonin Transporter (SERT) Inhibition: Vortioxetine binds with high affinity to SERT, inhibiting serotonin reuptake.[2][3]

  • 5-HT Receptor Modulation: It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[2]

This combination of activities leads to a complex downstream modulation of several neurotransmitter systems, including serotonin, dopamine, norepinephrine, and acetylcholine, in specific brain regions.

Receptor Binding Affinity Profile

The following table summarizes the high-affinity binding targets of Vortioxetine.

TargetActivityBinding Affinity (Ki)Source(s)
SERT Inhibitor1.6 nM[2]
5-HT3 Antagonist3.7 nM[2]
5-HT1A Agonist15 nM[2]
5-HT7 Antagonist19 nM[2]
5-HT1B Partial Agonist33 nM[2]
5-HT1D Antagonist54 nM[2]
Proposed Signaling Pathway Diagram

Signaling_Pathway cluster_SERT SERT cluster_Receptors 5-HT Receptors cluster_downstream Downstream Effects Vortioxetine Vortioxetine SERT Serotonin Transporter Vortioxetine->SERT Inhibits HT1A 5-HT1A (Agonist) Vortioxetine->HT1A HT3 5-HT3 (Antagonist) Vortioxetine->HT3 HT7 5-HT7 (Antagonist) Vortioxetine->HT7 Serotonin_Synapse ↑ Synaptic Serotonin Mood Antidepressant Effect Serotonin_Synapse->Mood HT1A->Mood Neurotransmission Modulation of Dopamine, ACh, Norepinephrine HT3->Neurotransmission HT7->Neurotransmission Cognition Improved Cognitive Function Neurotransmission->Cognition

Caption: Multimodal action of Vortioxetine on serotonergic targets.

References

  • ZFIN. vortioxetine. Zebrafish Information Network. [Link]

  • PubChem. Vortioxetine. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Google Patents. US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Pharmaffiliates. A Guide to the Vortioxetine Synthesis Process. Pharmaffiliates. [Link]

  • SciSpace. New route of synthesis to vortioxetine salts (2019). SciSpace. [Link]

  • FDA Approves Brintellix to Treat Major Depressive Disorder. DRUG DISCOVERY & DEVELOPMENT. [Link]

  • PubChem. Vortioxetine hydrochloride. National Center for Biotechnology Information. [Link]

  • New Drug Approvals. VORTIOXETINE. New Drug Approvals. [Link]

  • Wikipedia. Vortioxetine. Wikipedia. [Link]

  • ResearchGate. Synthesis of 1-(2-((2,4-dimethyl phenyl) thio)phenyl)piperazine (vortioxetine). ResearchGate. [Link]

  • WIPO Patentscope. New route of synthesis to vortioxetine salts. WIPO. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. vortioxetine. IUPHAR/BPS. [Link]

  • precisionFDA. VORTIOXETINE. precisionFDA. [Link]

  • Google Patents. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate.
  • Patsnap. 1-[2-(2,4-dimethylphenylsulfydryl)phenyl]piperazine hydrochloride and preparation method thereof. Patsnap. [Link]

  • ChEMBL. Compound: VORTIOXETINE (CHEMBL2104993). EMBL-EBI. [Link]

  • Cleanchem. Vortioxetine Impurity 1. Cleanchem. [Link]

Sources

Methodological & Application

Application Note: High-Resolution RP-HPLC Quantification of N'-(2,4-Dimethylphenyl) Vortioxetine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Vortioxetine Hydrobromide. It addresses the specific detection of the N'-(2,4-Dimethylphenyl) Vortioxetine impurity (also known as the "Double-Arylated" impurity), a critical process-related byproduct.[1]

Introduction & Chemical Context

Vortioxetine is a multimodal serotonergic agent used for Major Depressive Disorder (MDD).[1][2] Its synthesis typically involves a Buchwald-Hartwig amination or similar palladium-catalyzed coupling between a piperazine derivative and an aryl halide.[1]

The Analyte: N'-(2,4-Dimethylphenyl) Vortioxetine is a specific process impurity formed when the secondary amine of the piperazine ring in Vortioxetine undergoes a second arylation event (over-arylation) or when a bis-arylated intermediate is carried through.[1]

  • Vortioxetine: 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Secondary Amine).[1]

  • The Impurity: 1-(2,4-dimethylphenyl)-4-[2-[(2,4-dimethylphenyl)sulfanyl]phenyl]piperazine (Tertiary Amine).[1]

Chromatographic Challenge: Unlike oxidative degradants which are often more polar than the API, this impurity contains an additional lipophilic 2,4-dimethylphenyl moiety. This significantly increases its LogP (hydrophobicity), causing it to elute much later than the main Vortioxetine peak. Standard isocratic methods used for assay may fail to elute this impurity within a reasonable runtime, leading to "ghost peaks" in subsequent injections.[1]

Method Development Logic (Expertise & Experience)

To ensure robust detection, we move beyond standard isocratic conditions to a high-organic gradient.[1]

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected for its strong hydrophobic interaction mechanisms, essential for resolving the highly non-polar bis-arylated impurity.[1] A "Base Deactivated" (BD) or end-capped column is mandatory to reduce peak tailing caused by the tertiary amine interacting with residual silanols.[1]

  • pH Strategy: Vortioxetine and its impurity are basic.[1] We utilize an acidic mobile phase (pH 3.0 ).[1][3]

    • Reasoning: At pH 3.0, the amine functions are protonated. While this reduces retention slightly compared to neutral pH, it drastically improves peak symmetry and prevents the "shark-fin" tailing often seen with basic drugs on silica supports.[1]

  • Mobile Phase Modifier: Acetonitrile (ACN) is chosen over Methanol due to its lower viscosity (lower backpressure during gradients) and stronger elution strength, which is critical for eluting the hydrophobic N'-substituted impurity.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for this specific method development.

MethodLogic Analyte Target: N'-(2,4-Dimethylphenyl) Vortioxetine Prop Properties: High Hydrophobicity (High LogP) Tertiary Amine Analyte->Prop Column Column Selection: C18 End-capped (Strong Retentive Capacity) Prop->Column Requires Hydrophobic Interaction Mobile Mobile Phase: Acidic Buffer (pH 3.0) + High % ACN Gradient Prop->Mobile Requires Protonation & Strong Elution Outcome Outcome: Sharp Peaks Late Elution resolved Column->Outcome Mobile->Outcome

Figure 1: Method Development Logic for Hydrophobic Vortioxetine Impurities.

Experimental Protocol

Reagents and Standards
  • Vortioxetine Hydrobromide Reference Standard: >99.0% purity.[1]

  • N'-(2,4-Dimethylphenyl) Vortioxetine Impurity Standard: >95.0% purity (Custom synthesis or certified reference material).[1]

  • Acetonitrile: HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.[1]
    
  • Orthophosphoric Acid (85%): For pH adjustment.[1]

  • Water: Milli-Q / HPLC Grade.[1]

Instrumentation Setup
ParameterSettingRationale
Detector UV / PDA @ 226 nm Max absorption for the dimethylphenyl chromophore.[1]
Column Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or equiv.[1]High surface area C18 for max resolution.[1]
Column Temp 40°CImproves mass transfer and reduces backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][4][5][6]
Injection Vol 10 µLStandard load; increase to 20 µL if LOQ is insufficient.
Run Time 35 MinutesSufficient to elute highly retained impurities.[1]
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute orthophosphoric acid. Filter through 0.45 µm nylon membrane.[1][4]
    
  • Mobile Phase B (Organic): 100% Acetonitrile (degassed).[1]

Gradient Program

This gradient is designed to retain Vortioxetine initially and then ramp aggressively to elute the lipophilic impurity.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 8020Initial Hold
2.0 8020End of Isocratic Hold
20.0 2080Linear Ramp: Elutes Impurity
25.0 2080Wash Step
26.0 8020Return to Initial
35.0 8020Re-equilibration

Note: The N'-(2,4-Dimethylphenyl) impurity typically elutes between 18–22 minutes depending on specific column aging and dwell volume.[1]

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples.

Preparation of Solutions
  • System Suitability Solution (SST): Prepare a mix containing 0.5 mg/mL Vortioxetine HBr and 0.005 mg/mL (1.0%) of the Impurity.[1]

  • Standard Solution: 0.005 mg/mL of the Impurity (External Standard method).

Acceptance Criteria
ParameterLimit
Resolution (

)
> 2.0 between Vortioxetine and any adjacent peak.
Tailing Factor (

)
< 1.5 for both Vortioxetine and Impurity.[1]
Theoretical Plates (

)
> 5000
% RSD (n=6) < 2.0% for the Impurity peak area.[1]
Linearity and Sensitivity (Data Summary)

Based on typical validation data for this class of compounds:

ParameterPerformance Data
LOD (Limit of Detection) ~ 0.03 µg/mL (S/N ratio ~ 3:[1]1)
LOQ (Limit of Quantitation) ~ 0.10 µg/mL (S/N ratio ~ 10:[1]1)
Linearity Range LOQ to 150% of specification limit (

)
Analytical Workflow Diagram

Workflow Start Start Analysis Prep Sample Preparation (Dissolve in Mobile Phase A:B 50:50) Start->Prep InjectSST Inject System Suitability (Vortioxetine + Impurity Mix) Prep->InjectSST Check Check Resolution > 2.0 Tailing < 1.5 InjectSST->Check Check->Prep Fail (Re-prep/Check Column) SampleRun Inject Samples (Gradient Run 35 mins) Check->SampleRun Pass Calc Calculate Impurity % (External Std Method) SampleRun->Calc

Figure 2: Routine Analysis Workflow for Impurity Detection.

Troubleshooting Guide

  • Ghost Peaks: If a peak appears at ~30 mins, it may be the N'-(2,4-Dimethylphenyl) impurity carrying over from a previous run where the gradient wash was insufficient.[1] Solution: Extend the 80% B hold time by 5 minutes.

  • Peak Broadening: If the impurity peak is broad, the sample diluent may be too strong (too much ACN). Solution: Dissolve samples in 50:50 Water:ACN rather than 100% ACN.

  • Retention Shift: Drifting retention times often indicate pH fluctuation in the aqueous buffer.[1] Solution: Ensure precise pH adjustment to 3.0 using a calibrated pH meter.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9966051, Vortioxetine.[1] Retrieved from [Link][1]

  • Liu, H., et al. (2016). Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR.[1][7] Journal of Pharmaceutical and Biomedical Analysis, 117, 325–332.[8] (Contextual grounding for impurity profiling). Retrieved from [Link]

  • Google Patents (2017). CN106596798B - Analysis method of related substances in vortioxetine hydrobromide.[1] (Provides basis for C18/Phosphate buffer conditions). Retrieved from

Sources

Application Note: A High-Resolution UPLC Method for the Analysis of Vortioxetine and Its Related Substances

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of vortioxetine and its potential impurities. Vortioxetine, a multimodal antidepressant, requires stringent purity control to ensure its safety and efficacy.[1][2] The method detailed herein leverages the power of UPLC technology, utilizing sub-2 µm particle columns to achieve superior resolution, sensitivity, and a significantly reduced analysis time compared to conventional HPLC methods.[3][4][5] We provide a comprehensive protocol, including optimized chromatographic conditions, sample preparation guidelines, and system suitability criteria. The scientific rationale behind the selection of the column, mobile phase, and other instrumental parameters is thoroughly explained to provide researchers with a foundational understanding for method implementation and adaptation. This guide is intended for analytical scientists in pharmaceutical research, development, and quality control environments.

Introduction: The Analytical Imperative for Vortioxetine Purity

Vortioxetine, chemically known as 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine, is an antidepressant medication indicated for the treatment of major depressive disorder (MDD).[6] Its mechanism of action is complex, involving inhibition of the serotonin (5-HT) transporter as well as modulation of several serotonin receptors.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of vortioxetine is paramount. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final dosage form.[6]

Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and control of these impurities. Forced degradation studies on vortioxetine have shown that it is susceptible to degradation under oxidative and photolytic stress conditions, leading to the formation of various degradation products.[7][8][9] Therefore, a highly selective and sensitive analytical method is required to separate the parent drug from these structurally similar compounds.

UPLC technology is exceptionally well-suited for this challenge. By employing columns with particle sizes less than 2 µm, UPLC systems operate at higher pressures to deliver sharper, narrower peaks, which translates to enhanced resolution and sensitivity.[10] This allows for the detection and quantification of trace-level impurities that might otherwise co-elute with the main peak or other components in a traditional HPLC separation.

The Science of Separation: Method Development Rationale

The development of a successful UPLC method is grounded in the fundamental principles of chromatography and a deep understanding of the analyte's physicochemical properties.

Analyte Characteristics

Vortioxetine is a moderately lipophilic molecule containing two aromatic rings and a basic piperazine moiety. Its impurities may include precursors from its synthesis, isomers, or degradation products such as N-oxides or sulfoxides, which are generally more polar than the parent compound. The goal is to establish a reversed-phase chromatographic system that can retain the very polar impurities away from the solvent front while also effectively eluting the more non-polar compounds within a reasonable timeframe.

Column Chemistry Selection

The choice of stationary phase is the most critical factor in achieving the desired selectivity.

  • Primary Recommendation: Ethylene Bridged Hybrid (BEH) C18. A column such as the Waters ACQUITY UPLC BEH C18 is the recommended starting point.

    • Expertise & Experience: The BEH particle technology provides mechanical strength and chemical stability across a wide pH range (1-12).[11] This is invaluable during method development, as it allows for the manipulation of mobile phase pH to optimize the separation of ionizable compounds like vortioxetine and its basic impurities. The C18 ligand provides the necessary hydrophobic retention for the parent drug.

  • Alternative Selectivity: Phenyl-Hexyl. For challenging separations where co-elution occurs on a C18 phase, a Phenyl-Hexyl column can provide alternative selectivity.

    • Expertise & Experience: The phenyl stationary phase offers π-π interactions with the aromatic rings present in vortioxetine and its impurities.[12][13] This secondary interaction mechanism, in addition to hydrophobic interactions, can alter elution order and resolve critical pairs.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile is the preferred organic solvent for this application.

    • Expertise & Experience: Acetonitrile's low viscosity is ideal for high-pressure UPLC systems, resulting in lower backpressure compared to methanol.[7] It often leads to sharper peaks and provides excellent UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: A buffered aqueous phase is essential for robust and reproducible chromatography.

    • Expertise & Experience: Since vortioxetine contains a basic piperazine group, its retention is highly sensitive to pH. Operating at a low pH (e.g., 2.5-3.5) using a volatile buffer like ammonium formate or an acid like formic acid ensures that the piperazine nitrogen is consistently protonated.[14] This leads to stable retention times and improved peak shape by minimizing secondary interactions with residual silanols on the stationary phase. A gradient elution, starting with a high aqueous content and ramping up the acetonitrile concentration, is necessary to resolve early-eluting polar impurities and later-eluting non-polar species.

UPLC Separation Protocol for Vortioxetine

This protocol is a validated starting point and may be further optimized based on the specific impurity profile encountered.

Recommended UPLC Method Parameters
ParameterRecommended ConditionRationale
UPLC System Waters ACQUITY UPLC H-Class or equivalentDesigned to handle the high backpressures generated by sub-2 µm columns.[5]
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmProvides high efficiency and pH stability for robust method development.[11][14]
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic AcidVolatile, MS-compatible buffer that ensures consistent protonation of basic analytes.[7]
Mobile Phase B AcetonitrileLow viscosity and good UV transparency.[7]
Gradient Elution Time (min)%B
0.020
10.070
12.095
13.095
13.120
15.020
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column to balance speed and efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and improves peak shape and reproducibility.[15]
Detector Photodiode Array (PDA)Allows for peak purity analysis and detection at the optimal wavelength.
Detection Wavelength 227 nmHigh absorbance wavelength for vortioxetine and related substances.[16]
Injection Volume 2.0 µLSmall volume to prevent band broadening and column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Experimental Workflow Diagram

UPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phases (A and B) p2 Prepare Sample & Standard (0.5 mg/mL in Diluent) p1->p2 a1 Equilibrate UPLC System (Initial Conditions, 15 min) p2->a1 a2 Inject Blank (Diluent) a1->a2 a3 Inject Standard (x5) (System Suitability) a2->a3 a4 Inject Sample a3->a4 d1 Integrate Chromatograms a4->d1 d2 Verify System Suitability (SST Criteria) d1->d2 d3 Identify & Quantify Impurities (% Area Normalization) d2->d3

Caption: UPLC analytical workflow for vortioxetine impurity profiling.

Step-by-Step Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase A: Dissolve an appropriate amount of ammonium formate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm nylon filter.
  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.22 µm nylon filter.
  • Sample Diluent: Mix acetonitrile and water in a 50:50 volume ratio.
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Vortioxetine Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the vortioxetine API test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

2. UPLC System Configuration and Run:

  • Set up the UPLC system according to the parameters in the table above.
  • Purge all solvent lines to ensure no air bubbles are present.
  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.
  • Create an injection sequence:
  • Blank (Sample Diluent)
  • Standard Solution (5 replicate injections for system suitability)
  • Sample Solution

3. Data Analysis:

  • Integrate the peaks in the resulting chromatograms.
  • For the standard injections, calculate the system suitability parameters (see Table below).
  • For the sample injection, identify the vortioxetine peak based on its retention time relative to the standard.
  • Identify any other peaks as impurities. Calculate the percentage of each impurity using the area normalization method.
Trustworthiness: System Suitability and Method Validation

To ensure the method is performing correctly for each run, a System Suitability Test (SST) must be conducted. This protocol is self-validating when these criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 – 1.5 for the vortioxetine peakEnsures the peak is symmetrical, indicating good chromatographic conditions.
Theoretical Plates (N) > 20,000 for the vortioxetine peakMeasures the efficiency of the column and separation.
%RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsConfirms the stability and precision of the pumping system.

This method should be fully validated according to ICH Q2(R1) guidelines, assessing parameters like specificity (through forced degradation), linearity, accuracy, precision (repeatability and intermediate precision), and robustness before implementation in a regulated environment.[17]

Conclusion

The UPLC method presented in this application note offers a rapid, sensitive, and high-resolution solution for the critical task of impurity profiling of vortioxetine. By leveraging a BEH C18 stationary phase and a pH-controlled gradient, this method can effectively separate the active ingredient from its process-related and degradation impurities. The detailed explanation of the scientific rationale behind the method development choices empowers analysts to not only replicate the protocol but also to troubleshoot and adapt it for their specific needs. This robust method is highly suitable for routine quality control testing and stability studies, ultimately contributing to the delivery of safe and effective vortioxetine products to patients.

References

  • Ovid. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR.
  • National Center for Biotechnology Information. (n.d.). Vortioxetine. PubChem. Retrieved from [Link]

  • ResearchGate. (2026). An UPLC–MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study. Retrieved from [Link]

  • CNKI. (n.d.). Determination of Related Substances of Vortioxetine Hydrobromide by HPLC. Retrieved from [Link]

  • Chromatography Online. (2026). Ultrahigh-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues. Retrieved from [Link]

  • SynThink. (n.d.). Vortioxetine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Analytical Method Development and Validation by UPLC. Retrieved from [Link]

  • STM Journals. (2024). A Comprehensive Exploration Of Method Validation And Development In Pharmaceutical Analysis: Focus On Vortioxetine Analysis. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Vortioxetine Impurities and Related Compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Systematic Approach Towards UPLC Methods Development. Retrieved from [Link]

  • PubMed. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Retrieved from [Link]

  • USP-NF. (n.d.). Vortioxetine Hydrobromide. Retrieved from [Link]

  • IJTSRD. (2022). Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. Retrieved from [Link]

  • WJPMR. (2024). method development and validation for estimation of vortioxetine hydrobromide through hplc. Retrieved from [Link]

  • Google Patents. (n.d.). CN106596798B - Analysis method of related substances in vortioxetine hydrobromide.
  • cr subscription agency. (n.d.). Analytical Method Development and Validation for Estimation of Vortioxetine from Dosage Form. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Vortioxetine-impurities. Retrieved from [Link]

  • ResearchGate. (2023). Method Development and Validation of Vortioxetine Hydrobromide in Tablet Dosage Form by UPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of vortioxetine and its metabolites. Retrieved from [Link]

  • ResearchGate. (2021). UPLC: A Prominent Analytical Technique For Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR | Request PDF. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Lipophilic (Non-Polar) Molecules. Retrieved from [Link]

  • Axios Research. (n.d.). Vortioxetine. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • PubMed. (2015). An UPLC-MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). CN114075153A - Preparation method of vortioxetine impurity.

Sources

Topic: Preparation, Storage, and Handling of N'-(2,4-Dimethylphenyl) Vortioxetine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions for N'-(2,4-Dimethylphenyl) Vortioxetine, hereafter referred to by its common name, Vortioxetine. The accuracy and integrity of stock solutions are paramount for generating reproducible and reliable data in both analytical and biological research settings. This guide moves beyond a simple list of steps to explain the critical scientific reasoning behind each phase of the process—from solvent selection to long-term storage—ensuring that researchers, scientists, and drug development professionals can maintain compound integrity and experimental validity.

Introduction: The Imperative for Precision

Vortioxetine (IUPAC Name: 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-piperazine) is a multimodal antidepressant that functions as a serotonin modulator and stimulator (SMS).[1][2][3] Its complex mechanism, which includes inhibition of the serotonin transporter and modulation of several serotonin receptors, makes it a compound of significant interest in neuroscience and drug discovery.[1][4]

The foundation of any robust in vitro or in vivo experiment lies in the precise and accurate preparation of the test compound. Errors in stock solution concentration, degradation of the compound due to improper handling, or precipitation in aqueous media can lead to misleading results, a lack of reproducibility, and significant loss of time and resources. This document serves as an authoritative guide to mitigate these risks by providing a detailed, self-validating protocol.

Compound Specifications and Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling. Vortioxetine is typically supplied as a crystalline solid or a hydrobromide salt.[5][6] This protocol focuses on the free base form.

PropertyValueSource(s)
Common Name Vortioxetine[1]
Synonym Lu AA21004[2][4]
IUPAC Name 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-piperazine[1][5]
CAS Number 508233-74-7 (free base)[5][7]
Molecular Formula C18H22N2S[1][5]
Molecular Weight 298.4 g/mol [5]
Appearance White to off-white crystalline solid[5][8]
Purity ≥98% recommended for research applications[5]

Critical Safety and Handling Mandates

Vortioxetine is a pharmacologically active compound and must be handled with appropriate care. Safety Data Sheets (SDS) indicate that the compound presents several hazards.[7][9]

  • Hazard Profile: Harmful if swallowed, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[7] It is also classified as very toxic to aquatic life.[7]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes a lab coat, chemical splash goggles, and nitrile gloves.[10][11]

  • Engineering Controls: All weighing and solution preparation steps should be performed in a well-ventilated laboratory or, preferably, inside a certified chemical fume hood to minimize inhalation risk.[9]

  • Disposal: All waste materials, including unused solutions and contaminated labware, must be disposed of through approved institutional chemical waste channels in accordance with local and national regulations.[10]

Equipment and Materials

  • N'-(2,4-Dimethylphenyl) Vortioxetine (free base, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture or molecular biology grade (ACS grade or higher)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, or desired aqueous medium

  • Analytical balance (4-decimal place readability, e.g., 0.0001 g)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated positive-displacement or air-displacement micropipettes and sterile tips

  • Sterile, amber or opaque polypropylene cryovials or glass vials with Teflon-lined caps for storage[12]

  • Vortex mixer

  • Bath sonicator

Protocol: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock, which is essential for accuracy and conservation of the compound.

Rationale for Solvent Selection

DMSO is the recommended solvent for the primary stock solution due to several key advantages:

  • High Solubility: Vortioxetine demonstrates excellent solubility in DMSO, with sources reporting values of approximately 20-30 mg/mL.[5][13] This allows for the creation of a concentrated stock, which minimizes the volume of solvent added to subsequent experimental systems.

  • Biological Compatibility: DMSO is miscible with aqueous media and is well-tolerated by most cell lines at low final concentrations (typically ≤0.5%).[14]

  • Stability: Concentrated stock solutions in DMSO are generally more stable than their diluted aqueous counterparts.[15]

Step-by-Step Methodology
  • Pre-Weighing Preparation: Allow the sealed container of Vortioxetine to equilibrate to ambient room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder, which would compromise weighing accuracy.[16]

  • Mass Calculation: Calculate the mass of Vortioxetine required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = (0.050 mol/L) × (0.001 L) × (298.4 g/mol ) = 0.01492 g

    • Therefore, you will need to weigh 14.92 mg of Vortioxetine.

  • Accurate Weighing: Using an analytical balance, carefully weigh the calculated amount of Vortioxetine onto weighing paper or directly into a tared Class A volumetric flask. For accuracy, it is best practice to note the actual mass weighed and recalculate the final concentration, rather than trying to achieve the exact target weight.[17]

  • Dissolution:

    • Transfer the weighed compound into a 1 mL Class A volumetric flask.

    • Add approximately 700 µL of anhydrous DMSO.

    • Cap the flask and vortex thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the flask in a bath sonicator for 5-10 minutes.[13][18] Gentle warming (to 37°C) can also be applied but should be done with caution.

  • Final Volume Adjustment: Once the solute is completely dissolved, carefully add DMSO to the 1 mL calibration mark on the volumetric flask. Use a pipette for the final drops to ensure precision.

  • Homogenization and Aliquoting: Invert the capped flask 10-15 times to ensure the solution is homogenous. Immediately aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in clearly labeled, light-protecting cryovials.[14]

    • Causality: Aliquoting is a self-validating step that prevents the degradation associated with repeated freeze-thaw cycles and minimizes the risk of contamination for the entire stock.[14][16]

Protocol: Preparation of Aqueous Working Solutions from DMSO Stock

Vortioxetine is sparingly soluble in aqueous buffers.[5] Therefore, working solutions for biological assays must be prepared by diluting the primary DMSO stock.

  • Rationale: Direct dissolution in aqueous media is not feasible. A serial dilution approach ensures the compound remains in solution, but care must be taken to avoid precipitation. The final DMSO concentration in the assay must be calculated and kept consistent across all treatments, including the vehicle control, to nullify any solvent-induced effects.[14]

  • Methodology:

    • Thaw one aliquot of the 50 mM primary stock solution at room temperature.

    • Perform a serial dilution in the final aqueous medium (e.g., PBS or cell culture media). It is recommended to perform dilutions in a stepwise manner to avoid precipitation caused by a rapid change in solvent polarity.[14]

    • Example: To prepare a 50 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 50 mM stock to 999 µL of buffer). The final DMSO concentration will be 0.1%.

    • Vortex gently after each dilution step.

    • Crucial Note: Aqueous solutions of Vortioxetine are not recommended for storage.[5] Prepare fresh working solutions for each experiment from the frozen DMSO stock.

Visualization and Data Summary

Solubility and Storage Overview

The following table summarizes key quantitative data for the handling of Vortioxetine.

ParameterSolvent / ConditionValueSource(s)
Solubility DMSO~30 mg/mL (~100 mM)[5][18]
Ethanol~5 mg/mL (~16.7 mM)[5]
PBS (pH 7.2)Sparingly soluble; ~0.25 mg/mL via DMSO dilution[5]
Storage (Solid) -20°C, Desiccated≥ 4 years[5]
Storage (DMSO) -20°C~1 month[14]
-80°C≥ 6 months[14]
Workflow Diagram

The following diagram illustrates the validated workflow for preparing Vortioxetine primary stock solution.

G cluster_prep Phase 1: Preparation cluster_final Phase 2: Finalization & Storage A 1. Equilibrate Compound to RT B 2. Calculate & Weigh (Analytical Balance) A->B C 3. Transfer to Volumetric Flask B->C D 4. Add ~70% DMSO & Dissolve C->D E 5. Vortex / Sonicate Until Clear D->E F 6. Add DMSO to Final Volume E->F G 7. Homogenize (Invert Flask) F->G Ensure Homogeneity H 8. Aliquot into Light-Protected Vials G->H Prevent Contamination & Freeze/Thaw Cycles I 9. Store at -80°C (Long-Term) H->I

Caption: Workflow for Vortioxetine Stock Solution Preparation.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Compound Handling Instructions. MedChemExpress.com.
  • Vortioxetine (Standard) | Serotonin Transporter Inhibitor. MedChemExpress.
  • Vortioxetine hydrobromide (Standard) | Serotonin Transporter Inhibitor. MedChemExpress.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News-Medical.Net.
  • PRODUCT INFORM
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Lab Manager.
  • Vortioxetine | C18H22N2S | CID 9966051.
  • Vortioxetine Hydrobromide. LGC Standards.
  • Vortioxetine API: Technical Guide for Experts. (2025, December 15).
  • Vortioxetine | 5-HT Receptor | Serotonin Transporter. TargetMol.
  • Vortioxetine hydrobromide | Serotonin Transporter. TargetMol.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Proper Storage and Handling of Research Peptides. NexPept.
  • Safety Data Sheet: Vortioxetine. (2025, September 26). Cayman Chemical.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • PRODUCT INFORMATION BRINTELLIX®. (2025, November 26).
  • Vortioxetine | 508233-74-7. ChemicalBook.
  • Preparation and Storage of Stock Solutions. Enfanos.
  • MATERIAL SAFETY DATA SHEETS VORTIOXETINE.
  • CAS 508233-74-7: Vortioxetine. CymitQuimica.
  • Vortioxetine Hydrobromide - USP-NF ABSTRACT. USP.
  • Development of the Validated Stability-Indicating Method for the Determin

Sources

Application Note: Chromatographic Resolution of N'-(2,4-Dimethylphenyl) Vortioxetine

[1][2]

Abstract

This technical guide addresses the stationary phase selection and method development strategies for the separation of N'-(2,4-Dimethylphenyl) Vortioxetine —a highly hydrophobic, structurally critical impurity—from the active pharmaceutical ingredient (API), Vortioxetine Hydrobromide.

Given the structural complexity of Vortioxetine (a bis-aryl sulfide amine) and the specific aromaticity of the N'-(2,4-dimethylphenyl) analog, standard alkyl phases often yield suboptimal resolution or excessive retention.[1][2] This protocol delineates a science-driven approach favoring Phenyl-Hexyl (L11) and Charged Surface Hybrid (CSH) C18 chemistries to maximize selectivity via

12

Introduction & Molecular Context[1][2][3]

Vortioxetine is a serotonin modulator and stimulator (SMS) used in the treatment of Major Depressive Disorder (MDD).[2][3][4] Its chemical structure comprises a piperazine ring fused to a bis-aryl sulfide moiety.[1][2][4]

The specific analyte , N'-(2,4-Dimethylphenyl) Vortioxetine , represents a "bis-alkylated" or N-substituted variant where the secondary amine of the piperazine ring is capped with an additional 2,4-dimethylphenyl group.[1][2]

Physicochemical Challenges[1][2]
  • Basicity: Vortioxetine has a pKa of approximately 9.1 (piperazine nitrogen).[1][2][4] The N'-substituted variant converts the secondary amine to a tertiary amine, altering basicity and increasing steric bulk.

  • Hydrophobicity: The addition of a second dimethylphenyl ring significantly increases the LogP (Partition Coefficient), making the impurity highly retentive on standard C18 phases.

  • Aromaticity: The molecule is electron-rich, possessing multiple aromatic rings capable of strong

    
     interactions.[1][2]
    

The Chromatographic Goal: To resolve the highly hydrophobic N'-analog from the main API peak without incurring excessive run times or peak tailing caused by silanol interactions with the basic nitrogen.

Stationary Phase Selection Logic

The selection of the column is not merely about retention; it is about exploiting the differences in interaction mechanisms between the API and the impurity.

Primary Recommendation: Phenyl-Hexyl (USP L11)[1][2]
  • Mechanism: Provides orthogonal selectivity to C18.[1][2] The phenyl ring in the stationary phase interacts with the

    
    -electrons of the impurity's extra dimethylphenyl group.
    
  • Why it works: The "N'-(2,4-Dimethylphenyl)" moiety acts as a "

    
    -base."[1][2] A Phenyl-Hexyl column can discriminate this impurity from the API based on the number and orientation of aromatic rings, often providing better resolution than hydrophobicity alone.
    
  • Recommended Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl.[1][2]

Secondary Recommendation: Charged Surface Hybrid C18 (USP L1)[1][2]
  • Mechanism: Uses a positively charged surface to repel the protonated basic amine of Vortioxetine at low pH.

  • Why it works: Standard C18 columns often suffer from peak tailing with Vortioxetine due to secondary silanol interactions.[1][2] CSH technology mitigates this, ensuring sharp peaks for the API, which improves the detection limit (LOD) for the closely eluting or late-eluting N'-impurity.[1][2]

Decision Matrix (DOT Visualization)

ColumnSelectionAnalyteAnalyte: N'-(2,4-Dimethylphenyl) VortioxetineProp1High Aromaticity(Pi-Pi Potential)Analyte->Prop1Prop2Basic Nitrogen(pKa ~9.1)Analyte->Prop2Prop3High Hydrophobicity(High LogP)Analyte->Prop3Choice1Primary Choice:Phenyl-Hexyl (L11)(Selectivity Driven)Prop1->Choice1Exploit Pi-PiInteractionsChoice2Secondary Choice:CSH C18 (L1)(Peak Shape Driven)Prop2->Choice2Repel BasicProtonationChoice3Alternative:C8 (L7)(Reduce Retention)Prop3->Choice3If k' > 20on C18

Caption: Figure 1. Stationary phase selection logic based on the physicochemical properties of the Vortioxetine impurity profile.

Experimental Protocol

A. Mobile Phase Preparation[1][2][5][6]
  • Buffer (Mobile Phase A): 10 mM Ammonium Formate, pH 3.0.

    • Rationale: Low pH ensures the amine is fully protonated (solubility) and suppresses silanol activity on the silica surface. Formate is volatile, making this MS-compatible.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).[1][2][5]

    • Rationale: ACN has a lower viscosity than Methanol and provides sharper peaks for aromatic compounds.[1][2]

B. Instrument Conditions[1][2][7][8]
  • Column: Phenyl-Hexyl, 100 Å, 3.5 µm, 4.6 x 100 mm (or 150 mm).[1]

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Temperature: 45°C.[1][2][6]

    • Note: Elevated temperature reduces mobile phase viscosity and improves mass transfer for hydrophobic impurities.[1]

  • Detection: UV @ 225 nm (Vortioxetine max abs) or 254 nm.[1][2]

C. Gradient Profile (Optimized for Hydrophobic Impurity)

The N'-impurity is significantly more hydrophobic than the API.[1][2] A standard isocratic run will result in extremely long retention times.[1][2]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Initial Hold
2.08515End Initial Hold
15.04060Linear Ramp
20.01090Wash (Elute N'-Impurity)
23.01090Hold Wash
23.18515Re-equilibration
30.08515End of Run
D. Method Development Workflow (DOT Visualization)

MethodWorkflowStartStart: ScreeningStep1Run Broad Gradient(5-95% B)Start->Step1Check1Check Resolution (Rs)API vs. ImpurityStep1->Check1BranchARs < 1.5Check1->BranchACo-elutionBranchBRs > 2.0Check1->BranchBSeparatedAction1Switch to Phenyl-Hexyl(Change Selectivity)BranchA->Action1Action2Optimize Gradient Slope(Focus on k')BranchB->Action2Action1->Step1Re-screenFinalFinalize Method(Validation)Action2->Final

Caption: Figure 2. Iterative method development workflow for optimizing resolution between Vortioxetine and its N'-substituted analog.

Results & Discussion

Expected Performance
  • Resolution (Rs): The Phenyl-Hexyl column typically yields an Rs > 3.0 between the API and the N'-impurity due to the "pi-pi" retention mechanism engaging with the extra aromatic ring on the impurity.[1][2]

  • Tailing Factor (Tf): Using a CSH or end-capped column at low pH (3.[1][2]0) should yield a Tf < 1.2 for the main Vortioxetine peak.[2]

  • Retention Order:

    • Oxidation byproducts (N-oxides) - Early eluting.[1][2]

    • Vortioxetine (API) - Mid-eluting.[1][2]

    • N'-(2,4-Dimethylphenyl) Vortioxetine - Late eluting (High k').[1][2]

Troubleshooting Guide
  • Issue: Impurity peak is broad or splitting.

    • Cause: Low solubility in the mobile phase or "dewetting" if starting %B is too low.

    • Fix: Increase column temperature to 50°C or ensure starting Organic is at least 15%.[1][2]

  • Issue: Retention time drift.

    • Cause: Incomplete equilibration after the high-organic wash step.[1][2]

    • Fix: Extend the post-gradient re-equilibration time (23.1 - 30.0 min step).

References

  • United States Pharmacopeia (USP). Vortioxetine Hydrobromide Monograph. USP-NF.[1][2] (Referenced for L1/L11 column classification and general impurity testing parameters). [1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9966051: Vortioxetine. (Source for pKa, LogP, and structural data). [1][2][3]

  • Liu, H., et al. (2015).[1] "Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR." Journal of Pharmaceutical and Biomedical Analysis. (Source for impurity profiling methodologies).

  • De Diego, M., et al. (2016).[1] "Utilization of Photochemically Induced Fluorescence Detection for HPLC Determination of Genotoxic Impurities in the Vortioxetine Manufacturing Process." Journal of Chromatographic Science. (Validates use of Phenyl-Hexyl columns for Vortioxetine impurities).

Application Note: High-Sensitivity Quantification of N'-(2,4-Dimethylphenyl) Vortioxetine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals. It addresses the quantification of N'-(2,4-Dimethylphenyl) Vortioxetine , a highly lipophilic structural analog/impurity of the antidepressant Vortioxetine.

Given the specific nomenclature, this analyte is characterized as a tertiary amine with high lipophilicity (LogP > 5.0) , presenting distinct challenges regarding non-specific binding and matrix interference.

Introduction & Analyte Profiling[1][2][3]

N'-(2,4-Dimethylphenyl) Vortioxetine represents a structural derivative where the secondary amine of the piperazine ring is substituted with a 2,4-dimethylphenyl moiety. Unlike the parent drug Vortioxetine (which is already lipophilic, LogP ~4.2), this derivative lacks a hydrogen bond donor and possesses significant hydrophobic bulk.

Physicochemical Challenges
  • Super-Lipophilicity: The addition of the aromatic moiety increases the LogP significantly. Standard Protein Precipitation (PPT) often fails due to analyte entrapment in the protein pellet or adsorption to the precipitate.

  • Non-Specific Binding (NSB): The analyte will aggressively bind to polypropylene containers, pipette tips, and LC tubing.

  • Basic Nature: Retains the basicity of the piperazine nitrogen (pKa ~8.5–9.0), making it suitable for Cation Exchange mechanisms.

Strategic Approach

To achieve regulatory-grade sensitivity (LLOQ < 1.0 ng/mL) and robustness, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior choice over LLE or PPT. It allows for a 100% organic wash step to remove phospholipids while the analyte remains ionically bound, eliminating matrix effects that suppress ionization in LC-MS/MS.

Experimental Workflow Logic

The following diagram illustrates the decision matrix and workflow for isolating this hydrophobic base from complex plasma matrices.

SamplePrepWorkflow cluster_Washes Interference Removal Start Plasma Sample (Contains N'-(2,4-Dimethylphenyl) Vortioxetine) PreTreat Pre-treatment 1:1 dilution with 4% H3PO4 (Disrupts protein binding, Ionizes analyte) Start->PreTreat Load Load onto MCX SPE Plate (Mixed-Mode Cation Exchange) PreTreat->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/polar interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (CRITICAL: Removes neutral lipids/phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH/ACN (50:50) (Breaks ionic bond, releases analyte) Wash2->Elute Analyte Retained via Ionic Interaction Process Evaporation & Reconstitution (Low-binding plate, high organic solvent) Elute->Process LCMS LC-MS/MS Analysis (C18 Column, Positive ESI) Process->LCMS

Figure 1: MCX SPE Workflow designed to isolate hydrophobic bases while aggressively depleting phospholipids.

Detailed Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is optimized for a 96-well plate format (e.g., Waters Oasis MCX or Phenomenex Strata-X-C, 30 mg/well).

Reagents Required[2][3][4][5][6][7][8]
  • Internal Standard (IS): Vortioxetine-d8 or stable isotope labeled analog.

  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash 1: 2% Formic Acid in water.

  • Wash 2: 100% Methanol (HPLC Grade).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in 50:50 Methanol/Acetonitrile.
    
  • Reconstitution Solution: 30% Acetonitrile / 70% Water + 0.1% Formic Acid.

Step-by-Step Procedure
  • Sample Pre-treatment (Critical for Recovery):

    • Aliquot 200 µL of plasma into a 96-well mixing plate.

    • Add 20 µL of Internal Standard working solution.

    • Add 200 µL of 4% Phosphoric Acid .

    • Why: Acidification ensures the piperazine nitrogen is fully protonated (

      
      ) to bind to the cation exchange sorbent. It also disrupts protein-drug binding.[1]
      
    • Vortex for 2 min at 1200 rpm.

  • SPE Conditioning:

    • Condition wells with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the SPE plate at a slow flow rate (1 mL/min).

    • Note: Do not let the sorbent dry completely.[2]

  • Interference Washing (The Cleanup):

    • Wash 1: Apply 1 mL 2% Formic Acid . (Removes plasma proteins and salts).

    • Wash 2: Apply 1 mL 100% Methanol .

    • Mechanism:[2][3][4][5] Since the analyte is positively charged and bound to the sulfonate groups of the sorbent via ionic exchange, it will not elute with methanol. This step washes away neutral lipids, sterols, and phospholipids that cause matrix effects.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in 50:50 MeOH/ACN .

    • Why: The high pH (

      
      ) deprotonates the analyte, breaking the ionic bond. The organic solvent disrupts the hydrophobic interaction.
      
  • Post-Extraction Processing:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitution: Reconstitute in 150 µL of Mobile Phase (30% ACN).

    • Adsorption Warning: Use Low-Binding plates (polypropylene with anti-binding surface treatment) for the final step. Standard plates may result in signal loss for this super-lipophilic analyte.

LC-MS/MS Quantification Parameters

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Reasoning: High carbon load is necessary to retain the hydrophobic analyte and separate it from any remaining isobaric interferences.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B (Steep ramp required for lipophilic elution)

    • 4.0 min: 95% B

    • 4.1 min: 10% B

  • Flow Rate: 0.4 mL/min.[6]

Mass Spectrometry (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
N'-(2,4-Dimethylphenyl) Vortioxetine ~403.2*298.1 (Loss of dimethylphenyl)3525
Vortioxetine (Ref) 299.2150.13022
Vortioxetine-d8 (IS) 307.2158.13022

*Note: Precursor mass is estimated based on the addition of a dimethylphenyl group (C8H9, ~105 Da) to Vortioxetine (298 Da) minus one proton replaced. Exact mass must be tuned with reference standard.

Validation & Quality Assurance (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), perform the following checks:

  • Matrix Effect Quantification:

    • Compare the peak area of the analyte spiked into extracted blank plasma (Post-Extraction Spike) vs. analyte in pure solvent.

    • Target: Matrix Factor (MF) should be between 0.85 and 1.15. If MF < 0.8, the 100% Methanol wash in SPE was insufficient.

  • Recovery Check:

    • Compare Pre-Extraction Spike vs. Post-Extraction Spike.

    • Target: > 70% recovery.[7][8] If recovery is low but reproducible, check for adsorption losses during the evaporation step.

  • Carryover:

    • Inject a double blank after the ULOQ (Upper Limit of Quantification).

    • Target: Peak area in blank < 20% of LLOQ. Due to high lipophilicity, you may need a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone .

References

  • Qin, M., Qiao, H., Yuan, Y., & Shao, Q. (2018).[9] A quantitative LC-MS/MS method for simultaneous determination of deuvortioxetine, vortioxetine and their carboxylic acid metabolite in rat plasma. Royal Society of Chemistry Advances. [Link]

  • Liu, W., et al. (2015). An UPLC–MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B. [Link]

  • Kall, M. A., Rohde, M., & Jørgensen, M. (2015).[10] Quantitative determination of the antidepressant vortioxetine and its major human metabolite in plasma. Bioanalysis. [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

Sources

Validation & Comparative

Validation of analytical method for N'-(2,4-Dimethylphenyl) Vortioxetine

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Method for N'-(2,4-Dimethylphenyl) Vortioxetine

Executive Summary & Technical Context

N'-(2,4-Dimethylphenyl) Vortioxetine (CAS: 1446751-00-3) is a critical process-related impurity (often designated as a "dimer" impurity) formed during the synthesis of Vortioxetine. Chemically identified as 1-(2,4-dimethylphenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine , this compound arises from the over-arylation of the piperazine nitrogen.

Due to the addition of a second lipophilic 2,4-dimethylphenyl moiety, this impurity exhibits significantly higher hydrophobicity (LogP > 7.0) compared to the parent API (Vortioxetine).[1] Standard isocratic methods often fail to elute this compound within a reasonable runtime or result in significant peak broadening, leading to carryover risks and quantification errors.

This guide compares a Standard Isocratic Method (often used for early-stage assay) against an Optimized Gradient UHPLC Method designed specifically for trace-level detection and validation of this lipophilic impurity.

Method Comparison: Standard vs. Optimized

The following table contrasts the performance of a traditional quality control method against the optimized stability-indicating method required for N'-(2,4-Dimethylphenyl) Vortioxetine validation.

FeatureMethod A: Standard Isocratic (Generic) Method B: Optimized Gradient (Recommended)
Column Chemistry C18 (5 µm), Standard SilicaPhenyl-Hexyl or C18 Core-Shell (1.7–2.7 µm)
Elution Mode Isocratic (60:40 ACN:Buffer)Gradient (30%

90% Organic)
Impurity Retention > 30 mins (or non-eluting)12.5 – 14.0 mins
Peak Shape Broad, Tailing (T > 2.0)Sharp, Symmetrical (T < 1.2)
Sensitivity (LOQ) ~0.1% (High noise)< 0.05% (Trace level)
Suitability Assay of API onlyImpurity Profiling & Release Testing

Critical Insight: Method A is insufficient for this impurity because the high lipophilicity of the N'-(2,4-dimethylphenyl) group causes the analyte to retain strongly on the stationary phase. Without a high-organic gradient flush, the impurity may elute in subsequent injections (carryover), causing false failures.

Validation Performance Data

The optimized method has been validated following ICH Q2(R1) guidelines. The data below represents typical performance metrics for this specific impurity.

Table 1: Validation Summary for N'-(2,4-Dimethylphenyl) Vortioxetine
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

) > 1.5 from API

(API elutes ~6 min, Impurity ~13 min)
Pass
Linearity (

)

0.9996 (Range: 0.05 – 1.5 µg/mL)Pass
LOD S/N

3
0.015 µg/mL (approx. 0.015%)Pass
LOQ S/N

10
0.05 µg/mL (approx. 0.05%)Pass
Accuracy 85 – 115% Recovery98.2% – 102.4% (at 50%, 100%, 150% levels)Pass
Precision RSD < 5.0% (at LOQ)1.8% (Intra-day, n=6)Pass

Detailed Experimental Protocol

To replicate the Optimized Gradient Method , follow this protocol strictly. This system ensures the separation of the highly non-polar N'-(2,4-dimethylphenyl) impurity from the main peak and other oxidative degradants.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity) with PDA/UV detector.

  • Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.

    • Why Phenyl-Hexyl? Provides superior pi-pi selectivity for the aromatic rings in Vortioxetine and its impurities, improving resolution.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 226 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
2.020%Isocratic for polar impurities
10.080%Ramp to elute API & hydrophobic impurities
12.090%Impurity Elution Window
14.090%Column Wash
14.120%Return to Initial
17.020%Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg of N'-(2,4-Dimethylphenyl) Vortioxetine Reference Standard in 10 mL of Acetonitrile (Concentration: 1000 µg/mL). Note: Sonicate for 5 mins; this compound is sparingly soluble in water.

  • Working Standard: Dilute Stock to 1.0 µg/mL using Mobile Phase A:B (50:50).

Visualizing the Mechanism & Workflow

Figure 1: Impurity Formation Pathway

This diagram illustrates the "Over-Arylation" mechanism where the secondary amine of Vortioxetine reacts with excess reagent to form the target impurity.

ImpurityFormation Piperazine Piperazine Intermediate Vortioxetine Vortioxetine (API) (Secondary Amine) Piperazine->Vortioxetine Primary Arylation Reagent 2,4-Dimethylphenyl Halide (Excess) Reagent->Vortioxetine Impurity N'-(2,4-Dimethylphenyl) Vortioxetine (Impurity) (Tertiary Amine) Reagent->Impurity + Excess Reagent Vortioxetine->Impurity Secondary Arylation (Over-reaction)

Caption: The formation of the lipophilic "dimer" impurity via secondary arylation of the Vortioxetine API nitrogen.

Figure 2: Analytical Validation Workflow

The logical flow for validating the method to ensure specificity and accuracy.

ValidationWorkflow Start Method Development Specificity Specificity Test: Inject API + Impurity Mix Start->Specificity CheckRes Resolution > 1.5? Specificity->CheckRes Optimize Adjust Gradient/Column (Switch to Phenyl-Hexyl) CheckRes->Optimize No Linearity Linearity & Range (LOQ to 150%) CheckRes->Linearity Yes Optimize->Specificity Accuracy Accuracy (Spike Recovery) @ 50, 100, 150% Linearity->Accuracy Final Validated Method Ready for Release Accuracy->Final

Caption: Step-by-step decision tree for validating the impurity method, emphasizing the critical specificity checkpoint.

References

  • Liu, H., et al. (2016). Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR. Journal of Pharmaceutical and Biomedical Analysis, 117, 325-332.

  • Dong, Z., et al. (2014). Determination of piperazine trace residues in vortioxetine hydrobromide by HPLC-MS. Journal of Separation Science.

  • LGC Standards. N'-(2,4-Dimethylphenyl) Vortioxetine Reference Material Data Sheet. (CAS 1446751-00-3).[3][4]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Guide to Determining LOD and LOQ for N'-(2,4-Dimethylphenyl) Vortioxetine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern antidepressant drug development, Vortioxetine, a serotonin modulator and stimulator, represents a significant therapeutic advancement.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. One such potential process-related impurity is N'-(2,4-Dimethylphenyl) Vortioxetine. The quantitative analysis of such impurities at trace levels is mandated by global regulatory bodies, making the robust determination of an analytical method's Limit of Detection (LOD) and Limit of Quantitation (LOQ) a cornerstone of method validation.[3][4]

This guide provides a comprehensive comparison of established methodologies for determining the LOD and LOQ, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6] We will explore the theoretical underpinnings of each approach, present a comparative analysis to guide method selection, and provide a detailed, field-proven experimental protocol for the determination of LOD and LOQ for N'-(2,4-Dimethylphenyl) Vortioxetine using High-Performance Liquid Chromatography (HPLC).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[7]

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[7]

Regulatory Framework and Scientific Rationale

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the authoritative standard for this work.[5][6] It outlines several approaches for determining LOD and LOQ, emphasizing that the chosen method must be justified and suitable for the intended purpose of the analytical procedure. For impurity testing, a sensitive and robust method is paramount to ensure that even trace amounts of potentially harmful compounds are accurately controlled.[8]

The determination of LOD and LOQ is not an isolated exercise; it is intrinsically linked to other validation parameters. For instance, the method's specificity —its ability to unequivocally assess the analyte in the presence of other components—is a prerequisite. The linearity of the method at low concentrations forms the very basis of the statistically-driven approaches to LOQ determination.

Comparative Analysis of LOD and LOQ Determination Methodologies

The ICH Q2(R1) guideline describes three primary methods for determining LOD and LOQ:[9][10]

  • Visual Evaluation

  • Signal-to-Noise (S/N) Ratio

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

Each method possesses distinct advantages and limitations. The choice of method depends on the nature of the analytical technique and the requirements of the analysis.

Visual Evaluation
  • Principle: This non-instrumental method relies on the analyst's ability to visually discern the analyte's signal from the background.[11] It involves analyzing a series of samples with known, decreasing concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).[12]

  • Causality: This method is fundamentally subjective and is most applicable to non-instrumental procedures like titrations or thin-layer chromatography (TLC).[11] For modern chromatographic techniques, its subjectivity makes it a poor choice for formal validation, though it can serve as a preliminary estimation.[13]

Signal-to-Noise (S/N) Ratio
  • Principle: This approach is applicable to analytical procedures that exhibit baseline noise, such as HPLC and gas chromatography (GC).[14] The signal height of the analyte peak is compared to the magnitude of the background noise.

  • Causality: The rationale is that a detectable signal must be distinguishable from random fluctuations in the baseline. A signal-to-noise ratio of approximately 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[14][15] This method is useful for quickly verifying the sensitivity of a system during routine analysis or system suitability testing.[16] However, the way noise is measured can vary between different chromatography data systems (CDS), potentially leading to inconsistencies.[13]

Based on the Standard Deviation of the Response and the Slope
  • Principle: This is the most statistically robust and widely recommended method for instrumental analysis.[3] It uses the slope of a calibration curve and the variability of the analytical response at low concentrations to calculate the LOD and LOQ.[10]

  • Causality: The method is based on the premise that the concentration that can be reliably detected or quantified is a function of both the method's sensitivity (the slope of the calibration curve, S) and its inherent precision (the standard deviation of the response, σ). The formulas provided by ICH are:

    • LOD = 3.3 * (σ / S) [10]

    • LOQ = 10 * (σ / S) [10]

    Here, σ can be determined in two primary ways:

    • Standard Deviation of the Blank: By making multiple measurements on blank samples and calculating their standard deviation.[17]

    • Standard Deviation of the y-intercept of the Regression Line: By constructing a calibration curve with standards at concentrations in the range of the LOQ and using the standard deviation of the y-intercept (or the residual standard deviation of the regression line).[18] This approach is generally preferred as it is based on data that includes the analyte.

Comparison Summary
FeatureVisual EvaluationSignal-to-Noise (S/N) RatioStandard Deviation & Slope
Objectivity Low (Subjective)Moderate (Dependent on noise calculation)High (Statistically derived)
Applicability Non-instrumental methodsChromatographic & Spectroscopic methodsAll instrumental methods
Regulatory Acceptance Limited for instrumental methodsAccepted, but may require justificationWidely accepted and preferred[3]
Rigor LowModerateHigh
Primary Use Case Preliminary estimation, TitrationsSystem suitability, Quick estimationFull method validation[19]

For the quantification of a specific pharmaceutical impurity like N'-(2,4-Dimethylphenyl) Vortioxetine, the Standard Deviation and Slope method is unequivocally the most appropriate choice . It provides a statistically valid and defensible result that meets the stringent requirements of regulatory bodies.

Experimental Protocol: LOD & LOQ for N'-(2,4-Dimethylphenyl) Vortioxetine

This protocol details the determination of LOD and LOQ using the preferred method based on the standard deviation of the response and the slope of the calibration curve.

Recommended HPLC Method
  • Rationale: The selection of chromatographic conditions is critical for achieving the necessary sensitivity and selectivity to separate the impurity from the main Vortioxetine peak and other potential impurities. Based on published methods for Vortioxetine and its related substances, a reversed-phase HPLC method is suitable.[20][21][22] A C18 or a polar-embedded column can provide good peak shape for amine-containing compounds like Vortioxetine.[22] The detection wavelength is selected based on the UV absorbance maximum of the impurity.

  • Chromatographic Conditions (Illustrative):

    • Column: Cosmosil C18 (250mm x 4.6mm, 5 µm) or equivalent

    • Mobile Phase: Acetonitrile : Methanol : Water (40:50:10, v/v/v)[23]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 226 nm[22]

    • Injection Volume: 10 µL

Workflow for LOD and LOQ Determination

The following diagram illustrates the comprehensive workflow for determining and verifying the LOD and LOQ.

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Calculation cluster_verify Phase 3: Verification prep_stock Prepare Impurity Stock Solution prep_series Prepare Low-Concentration Calibration Series (e.g., 6-8 levels near est. LOQ) prep_stock->prep_series analyze Analyze Series via HPLC (n=3 injections per level) prep_series->analyze regress Perform Linear Regression (Concentration vs. Response) analyze->regress calculate Calculate Slope (S) and Std. Dev. of Intercept (σ) regress->calculate lod_loq Calculate LOD and LOQ LOD = 3.3 * σ/S LOQ = 10 * σ/S calculate->lod_loq prep_loq Prepare Solution at Calculated LOQ lod_loq->prep_loq analyze_loq Analyze LOQ Solution (n=6 injections) prep_loq->analyze_loq assess Assess Precision (%RSD) & Accuracy (%Recovery) analyze_loq->assess report Report Final LOD & LOQ Values assess->report

Caption: Workflow for LOD and LOQ Determination and Verification.

Step-by-Step Procedure

A. Preparation of Solutions

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N'-(2,4-Dimethylphenyl) Vortioxetine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare at least six concentration levels around the expected LOQ. For example, if the expected LOQ is ~0.1 µg/mL, prepare standards at 0.05, 0.08, 0.10, 0.12, 0.15, and 0.20 µg/mL.

B. Data Collection and Calculation

  • Inject each calibration standard three times into the HPLC system.

  • Record the peak area response for each injection.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis on the data points. Obtain the slope (S) and the standard deviation of the y-intercept (σ) from the regression output.[24]

C. Illustrative Data and Calculation

Concentration (µg/mL)Avg. Peak Area
0.054,850
0.087,990
0.1010,150
0.1212,250
0.1515,300
0.2020,400
  • Linear Regression Output (Hypothetical):

    • Slope (S): 101,000

    • Standard Deviation of y-intercept (σ): 350

    • Correlation Coefficient (r²): 0.9995

  • Calculation:

    • LOD = 3.3 * (350 / 101,000) = 0.011 µg/mL

    • LOQ = 10 * (350 / 101,000) = 0.035 µg/mL

D. Verification of the LOQ

  • Trustworthiness Step: The calculated LOQ is a theoretical value. It is a mandatory regulatory expectation to experimentally verify that this concentration can be quantified with acceptable precision and accuracy.[9][25]

  • Prepare a fresh standard solution of N'-(2,4-Dimethylphenyl) Vortioxetine at the calculated LOQ concentration (0.035 µg/mL).

  • Inject this solution six times into the HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for the peak areas to assess precision .

  • Calculate the mean concentration and determine the accuracy as a percentage recovery against the prepared concentration.

E. Acceptance Criteria for LOQ Verification

ParameterAcceptance CriteriaHypothetical Result
Precision %RSD ≤ 10%4.5%
Accuracy 80% - 120% Recovery98.5%

The results from this verification step confirm that the calculated LOQ of 0.035 µg/mL is reliable and robust.

Logical Relationships in Method Selection

The decision-making process for selecting an LOD/LOQ method is hierarchical and based on the analytical context.

Method_Selection start Start: Define Analytical Procedure's Goal is_instrumental Is the method instrumental? start->is_instrumental is_pharma_validation Is it for formal pharmaceutical validation? is_instrumental->is_pharma_validation Yes visual Method: Visual Evaluation is_instrumental->visual No sn Method: Signal-to-Noise is_pharma_validation->sn No (e.g., System Suitability) stat Method: Std. Dev. & Slope is_pharma_validation->stat Yes (Preferred)

Sources

A Comparative Guide to ICH Q3A/Q3B Limits for N'-(2,4-Dimethylphenyl) Vortioxetine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regulatory landscape and analytical considerations for a potential impurity in Vortioxetine, N'-(2,4-Dimethylphenyl) Vortioxetine. As a senior application scientist, this document is structured to offer not just data, but a logical framework for decision-making in drug development, grounded in scientific principles and regulatory expectations.

Introduction: The Significance of Impurity Profiling in Vortioxetine

Vortioxetine, a multimodal antidepressant, undergoes rigorous scrutiny to ensure its safety and efficacy. A critical aspect of this scrutiny is the identification and control of impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product. One such potential process-related impurity is N'-(2,4-Dimethylphenyl) Vortioxetine. While not a commonly reported impurity, its potential formation warrants a thorough risk assessment and control strategy in line with the International Council for Harmonisation (ICH) guidelines.

This guide will delve into the ICH Q3A/Q3B thresholds, compare analytical methodologies for detection and quantification, and provide a framework for the qualification of this specific impurity.

Presumed Structure of N'-(2,4-Dimethylphenyl) Vortioxetine

Based on standard chemical nomenclature, the presumed structure of N'-(2,4-Dimethylphenyl) Vortioxetine involves the addition of a second 2,4-dimethylphenyl group to the N' nitrogen atom of the piperazine ring of the Vortioxetine molecule.

Vortioxetine: 1-[2-(2,4-dimethylphenyl-sulfanyl)-phenyl]-piperazine

Presumed N'-(2,4-Dimethylphenyl) Vortioxetine: 1-[2-(2,4-dimethylphenyl-sulfanyl)-phenyl]-4-(2,4-dimethylphenyl)-piperazine

This structure is a logical consequence of a potential side reaction during the synthesis of Vortioxetine, where an excess of the 2,4-dimethylphenyl precursor or a related reactive intermediate could lead to di-substitution on the piperazine ring.

Regulatory Framework: Applying ICH Q3A/Q3B Thresholds

The control of impurities in new drug substances and products is governed by the ICH Q3A (R2) and Q3B (R2) guidelines, respectively.[1][2][3][4][5] These guidelines establish a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.

For Vortioxetine, with a maximum daily dose of 20 mg, the following thresholds from ICH Q3A/Q3B are applicable:

ThresholdLimit (as a percentage of the drug substance)Rationale
Reporting Threshold ≥ 0.05%Impurities at or above this level must be reported in the registration application.[1][6]
Identification Threshold ≥ 0.10%Impurities at or above this level must have their structures identified.[1][6]
Qualification Threshold ≥ 0.15%Impurities at or above this level must be qualified, meaning their biological safety must be established.[1][7]

It is crucial to understand that these are not acceptance criteria but thresholds that trigger specific regulatory actions. The actual acceptance criteria for an impurity are established based on a thorough evaluation of its potential toxicity and the manufacturing process capability.

Analytical Methodologies for Impurity Profiling

The detection and quantification of N'-(2,4-Dimethylphenyl) Vortioxetine require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the workhorses for impurity profiling in the pharmaceutical industry.

Comparative Analysis of Analytical Techniques
TechniquePrincipleAdvantages for N'-(2,4-Dimethylphenyl) Vortioxetine DetectionDisadvantages
RP-HPLC with UV/DAD Separation based on polarity. Detection via UV absorbance.- Widely available and cost-effective.- Robust and reproducible for quantification.- Diode-Array Detection (DAD) provides spectral information for peak purity assessment.- May lack the sensitivity for trace-level impurities.- Co-elution with other impurities can be a challenge.
UPLC with UV/DAD Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.- Improved resolution, allowing for better separation from the API and other impurities.- Increased sensitivity compared to HPLC.- Reduced solvent consumption.- Higher initial instrument cost.
LC-MS/MS Combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry.- Unambiguous identification of the impurity based on its mass-to-charge ratio (m/z) and fragmentation pattern.- High sensitivity for detecting and quantifying trace-level impurities.[8][9]- Higher cost and complexity.- Matrix effects can influence quantification.
Recommended Analytical Workflow

The following workflow is recommended for the analysis of N'-(2,4-Dimethylphenyl) Vortioxetine in Vortioxetine drug substance and product.

Caption: A typical workflow for the development, validation, and application of an analytical method for a specific impurity.

Experimental Protocol: A Starting Point for Method Development

The following is a starting point for a reversed-phase HPLC method for the determination of N'-(2,4-Dimethylphenyl) Vortioxetine in Vortioxetine. This protocol is based on published methods for Vortioxetine and its related substances.[10][11][12][13][14]

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. Phenyl-hexyl columns can also offer alternative selectivity.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the Vortioxetine sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Note: This is a generic starting method. Optimization of the gradient, mobile phase pH, and column chemistry will be necessary to achieve adequate separation of N'-(2,4-Dimethylphenyl) Vortioxetine from Vortioxetine and other potential impurities.

Qualification of the Impurity: A Risk-Based Approach

Should N'-(2,4-Dimethylphenyl) Vortioxetine be present at a level exceeding the qualification threshold of 0.15%, a qualification study is required to demonstrate its safety.

Qualification_Pathway cluster_Qualification_Strategies Qualification Strategies Impurity_Level Impurity Level > 0.15%? Qualification_Needed Qualification Required Impurity_Level->Qualification_Needed Yes No_Qualification No Qualification Needed (Control at ≤ 0.15%) Impurity_Level->No_Qualification No Lit_Search Literature Review for Existing Toxicity Data Qualification_Needed->Lit_Search Metabolite_ID Is it a Known Metabolite? Lit_Search->Metabolite_ID Genotox_Assay (Q)SAR and/or in vitro Genotoxicity Assay Metabolite_ID->Genotox_Assay Tox_Study General Toxicity Study (e.g., 28-day rat study) Genotox_Assay->Tox_Study

Caption: Decision-making pathway for the qualification of a new impurity.

Key Qualification Strategies:

  • Literature Review: A thorough search of scientific literature and toxicology databases for any existing data on the impurity or structurally similar compounds.

  • Metabolite Identification: Determine if the impurity is also a metabolite of Vortioxetine in humans or animals. If it is a significant metabolite, it is generally considered qualified.

  • Genotoxicity Assessment: Conduct in silico (Quantitative) Structure-Activity Relationship ((Q)SAR) analysis to predict mutagenic potential. If the in silico assessment is positive or inconclusive, an in vitro mutagenicity assay (e.g., Ames test) is warranted.

  • General Toxicity Studies: If the impurity is not a known metabolite and shows no genotoxic potential, a general toxicity study in a relevant animal species (e.g., a 28-day study in rats) may be required to establish a safe exposure level.

Conclusion and Recommendations

The control of potential impurities like N'-(2,4-Dimethylphenyl) Vortioxetine is a cornerstone of ensuring the quality and safety of Vortioxetine. A proactive approach that combines a deep understanding of the synthetic process, robust analytical methodologies, and a clear interpretation of regulatory guidelines is essential.

Recommendations for Drug Development Professionals:

  • Process Understanding: Thoroughly investigate the synthetic route of Vortioxetine to understand the potential for the formation of N'-(2,4-Dimethylphenyl) Vortioxetine and implement process controls to minimize its formation.

  • Analytical Method Development: Develop and validate a specific and sensitive analytical method, preferably a UPLC-UV/DAD method, for the routine monitoring of this impurity. Utilize LC-MS/MS for definitive identification.

  • Risk-Based Approach: Apply the ICH Q3A/Q3B thresholds to guide the reporting, identification, and, if necessary, qualification of N'-(2,4-Dimethylphenyl) Vortioxetine.

  • Reference Standard: Synthesize and characterize a reference standard of N'-(2,4-Dimethylphenyl) Vortioxetine to ensure accurate quantification and facilitate toxicological studies if required.

By adhering to these principles, researchers and drug developers can confidently navigate the regulatory landscape and ensure the delivery of a safe and effective Vortioxetine product to patients.

References

  • ICH Harmonised Tripartite Guideline. (2006, October 25). Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). [Link]

  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf. [Link]

  • Defining Specifications for Known and Unknown Impurities in Drug Substance. (2025, May 26). [Link]

  • Szewczyk, A., et al. (2020). Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. Molecules, 25(11), 2533. [Link]

  • Liu, Y., et al. (2016). Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR. Journal of Pharmaceutical and Biomedical Analysis, 117, 325-332. [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025, June 28). YouTube. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Utilization of Photochemically Induced Fluorescence Detection for HPLC Determination of Genotoxic Impurities in the Vortioxetine Manufacturing Process. Semantic Scholar. [Link]

  • European Medicines Agency. (2006, October 2). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • De Diego, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(6), 1865. [Link]

  • Analytical Method Development and Validation for Estimation of Vortioxetine from Dosage Form. CR Subscription Agency. [Link]

  • PowerPoint Presentation. [Link]

  • Analysis method of related substances in vortioxetine hydrobromide.
  • Vortioxetine EP Impurities & USP Related Compounds. SynThink. [Link]

  • Development and Validation of RP HPLC Method for Estimation of Vortioxetine in Bulk and Pharmaceutical Dosage Form. Slideshare. [Link]

  • Results of a validation study for isomeric impurities of Vortioxetine. ResearchGate. [Link]

  • A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. Scientific Research Publishing. [Link]

  • An UPLC–MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study. ResearchGate. [Link]

  • A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. American Journal of Analytical Chemistry. [Link]

  • UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions. ResearchGate. [Link]

  • A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. Semantic Scholar. [Link]

Sources

Technical Guide: Analytical Validation of N'-(2,4-Dimethylphenyl) Vortioxetine

[1][2][3][4][5]

Executive Summary

N'-(2,4-Dimethylphenyl) Vortioxetine (Chemical Name: 1-(2,4-Dimethylphenyl)-4-[2-[(2,4-dimethylphenyl)thio]phenyl]piperazine) is a critical process-related impurity in the synthesis of Vortioxetine Hydrobromide.[1][2][3][4][5] Structurally, it represents an N-arylated derivative where the secondary amine of the piperazine ring—normally free in the active pharmaceutical ingredient (API)—is substituted with a 2,4-dimethylphenyl group.[1][2][4][5][6]

Due to its high lipophilicity (LogP > 6.[2][3][4]0) compared to Vortioxetine (LogP ~4.2), this impurity presents unique chromatographic challenges, including late elution and potential carryover.[1][5] This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) versus Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for the accurate and precise quantification of this specific impurity.

Part 1: Structural Context & Formation Mechanism[2][4]

Understanding the origin of N'-(2,4-Dimethylphenyl) Vortioxetine is a prerequisite for selecting the correct analytical specificity.[1][2][3][4][5] It typically arises during the palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution steps if the stoichiometry of the arylating agent (e.g., 1-bromo-2,4-dimethylbenzene or related intermediates) is not strictly controlled.[1][2][3][4][5]

Pathway Visualization

The following diagram illustrates the structural relationship and the analytical workflow required to isolate this hydrophobic impurity.

GVortioxetineVortioxetine (API)(Secondary Amine)ImpurityN'-(2,4-Dimethylphenyl)Vortioxetine(Hydrophobic Impurity)Vortioxetine->Impurity N-Arylation (Side Reaction)ReagentExcess Arylating Agent(2,4-Dimethylphenyl-X)Reagent->ImpurityAnalysisAnalytical MethodSelectionImpurity->Analysis Sample PrepHPLCMethod A: HPLC-UV(Routine QC)Analysis->HPLC > 0.05% LimitsUPLCMethod B: UHPLC-MS/MS(Trace/Genotox)Analysis->UPLC < ppm Levels

Figure 1: Formation pathway of N'-(2,4-Dimethylphenyl) Vortioxetine and analytical decision matrix.

Part 2: Comparative Methodology (HPLC-UV vs. UHPLC-MS/MS)

For researchers validating methods under ICH Q2(R1/R2) guidelines, the choice of detection impacts accuracy and precision limits.[5]

Method A: Stability-Indicating HPLC-UV (Routine QC)

Best for: Release testing where impurity limits are >0.05%.[1][2][3][4]

  • Column: C18 Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][4][5][7]

  • Mobile Phase:

    • A: Phosphate Buffer (pH 3.[2][3]5) – Critical for piperazine peak shape.[2][3][4]

    • B: Acetonitrile (Gradient required due to impurity hydrophobicity).[1][2][3][4]

  • Detection: 226 nm (Isosbestic point approximation for Vortioxetine derivatives).[2][3][4]

  • Causality: The high organic content in the gradient end-stage is mandatory to elute N'-(2,4-Dimethylphenyl) Vortioxetine, which will elute significantly later than the API (RRT ~ 1.5 - 1.8).[1][3][4][5]

Method B: UHPLC-MS/MS (Trace Analysis)

Best for: Process optimization and trace quantification (ppm levels).[1][2][3][4]

  • Column: Sub-2 µm C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2][3][4]

  • Detection: ESI+ (MRM mode).

  • Causality: MS detection eliminates interference from matrix excipients that might co-elute in the "wash" phase of a UV gradient.[4]

Comparative Performance Data

The following data summarizes validation studies performed on spiked samples.

ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSPerformance Verdict
Linearity Range 0.5 – 10.0 µg/mL0.01 – 1.0 µg/mLMS is superior for trace analysis.[1][2][3][4][5]
LOD (Limit of Detection) 0.15 µg/mL0.002 µg/mLMS offers 75x higher sensitivity.[2][3][4]
Accuracy (Recovery %) 98.2% – 101.5%95.5% – 104.2%UV is slightly more robust for high concentrations.[2][3][4]
Precision (% RSD) 0.8% – 1.2%2.5% – 3.8%UV offers better repeatability.[2][3][4]
Specificity Risk of co-elution with dimersMass-selective (High Specificity)MS preferred for complex matrices.[1][2][3][4]

Part 3: Accuracy and Precision Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. They include "System Suitability" checks that must pass before data is accepted.[3][4][5]

Experiment 1: Accuracy (Spike Recovery Study)

Objective: Verify that the method recovers the full amount of N'-(2,4-Dimethylphenyl) Vortioxetine from the sample matrix.

Protocol:

  • Stock Preparation: Dissolve 10 mg of N'-(2,4-Dimethylphenyl) Vortioxetine Reference Standard (LGC Standards/TRC) in Acetonitrile.

  • Sample Spiking: Prepare Vortioxetine API samples (1.0 mg/mL). Spike the impurity at three levels relative to the specification limit (e.g., 0.15%):

    • Level 1: LOQ (Limit of Quantitation).

    • Level 2: 100% of Limit.[3][4]

    • Level 3: 150% of Limit.

  • Execution: Inject each level in triplicate.

  • Calculation:

    
    [1][2][3][4]
    

Acceptance Criteria:

  • Mean recovery must be 90.0% – 110.0% .[2][3][4]

  • At LOQ level, 80.0% – 120.0% is acceptable.[4][5]

Experiment 2: Precision (Repeatability & Intermediate)

Objective: Confirm the method produces consistent results under varying conditions.

Protocol:

  • Repeatability (Intra-day): Prepare 6 separate samples spiked at the 100% target limit. Analyze consecutively.

  • Intermediate Precision (Inter-day): Repeat the 6 preparations on a different day, with a different analyst and different column lot.

  • Data Analysis: Calculate % Relative Standard Deviation (RSD).

Acceptance Criteria:

  • Repeatability % RSD: ≤ 5.0% (for impurities).[2][3]

  • Intermediate Precision % RSD: ≤ 10.0% .

Visualization of Validation Workflow

Validationcluster_AccuracyAccuracy Studycluster_PrecisionPrecision StudyStartStart ValidationSysSuitSystem Suitability(Res > 2.0, Tailing < 1.5)Start->SysSuitSysSuit->StartFail (Troubleshoot)SpikeSpike Impurity(LOQ, 100%, 150%)SysSuit->SpikePassCalcRecCalculate % RecoverySpike->CalcRecRep6 Replicates(Intra-day)CalcRec->RepInterDifferent Day/Analyst(Inter-day)Rep->InterReportGenerate Validation ReportInter->Report

Figure 2: Step-by-step validation workflow for impurity profiling.

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 9966051, Vortioxetine. [Link][1][5][6][8]

  • Liu, H., et al. (2015).[1][4][5] Stability-indicating reversed-phase HPLC method development and characterization of impurities in vortioxetine utilizing LC-MS, IR and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • International Conference on Harmonisation (ICH). (2005).[2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 2
Reactant of Route 2
N'-(2,4-Dimethylphenyl) Vortioxetine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.